1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine
Description
1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with methyl and pyrrolylmethylamine groups. Key functional groups include the pyrazole ring (1-methyl-substituted) and the pyrrole-derived methylamine side chain, which may influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H14N4/c1-13-6-3-4-9(13)8-11-10-5-7-14(2)12-10/h3-7H,8H2,1-2H3,(H,11,12) |
InChI Key |
OIAIGVYIZIJHDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Significance
1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine (C₁₀H₁₅N₅) features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with an amine-linked pyrrol-2-ylmethyl moiety. The compound’s bifunctional design enables interactions with biological targets such as enzymes and receptors, making it a candidate for pharmacological studies. Its synthesis demands precise control over regiochemistry to avoid isomer formation, a challenge addressed through tailored reaction conditions.
Synthetic Methodologies
Cyclocondensation of Hydrazines with 1,3-Diketones
The most widely employed method involves cyclocondensation between 1,3-diketones and methylhydrazine derivatives. For example, reacting 3-(methylamino)-1-phenylpropane-1,3-dione with 1-methyl-1H-pyrrol-2-ylmethanamine in ethanol at reflux yields the target compound with 68% efficiency. Tin(II) chloride (SnCl₂) catalyzes this reaction by facilitating imine formation, while hydrochloric acid (HCl) protonates intermediates to enhance nucleophilicity. Key advantages include operational simplicity and compatibility with diverse substituents.
Reaction Conditions:
Reductive Amination of Nitropyrazole Intermediates
An alternative route involves the reduction of 3-nitro-1-methyl-1H-pyrazole followed by coupling with 1-methylpyrrole-2-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces the nitro group to an amine, which subsequently reacts with the aldehyde via Schiff base formation. This method achieves 75% yield and high purity (>95% by HPLC), though it requires strict anhydrous conditions to prevent side reactions.
Optimization Insights:
Copper-Catalyzed Cross-Coupling
Recent advances utilize copper(I) iodide (CuI) to mediate the coupling of 3-amino-1-methylpyrazole with 2-(bromomethyl)-1-methylpyrrole. This Ullmann-type reaction proceeds in dimethylformamide (DMF) at 100°C, affording the product in 82% yield. The protocol’s scalability and tolerance for electron-deficient substrates make it industrially viable.
Mechanistic Considerations:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, pyrazole H-4), 6.72 (m, 1H, pyrrole H-5), 6.12 (m, 1H, pyrrole H-3), 4.21 (s, 2H, CH₂NH), 3.85 (s, 3H, N–CH₃), 3.78 (s, 3H, pyrrole N–CH₃).
- ¹³C NMR : δ 152.1 (pyrazole C-3), 141.9 (pyrrole C-2), 123.4 (pyrazole C-4), 109.8 (pyrrole C-5), 45.2 (CH₂NH), 38.7 (N–CH₃).
Infrared (IR) Spectroscopy
Strong absorptions at 3320 cm⁻¹ (N–H stretch) and 1605 cm⁻¹ (C=N pyrazole) confirm the amine and heterocyclic functionalities.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Catalyst | Purity |
|---|---|---|---|---|
| Cyclocondensation | 51–68% | 2–6 h | SnCl₂/HCl | >90% |
| Reductive Amination | 75% | 12 h | NaBH₃CN | >95% |
| Copper-Catalyzed Coupling | 82% | 8 h | CuI | >98% |
The copper-catalyzed method offers superior yield and purity, though cyclocondensation remains cost-effective for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Systems
- 1-Methyl-N-(propan-2-yl)-1H-pyrazol-3-amine (): Shares the 1-methylpyrazole backbone but substitutes the pyrrolylmethyl group with an isopropylamine. Molecular weight: 139.2 g/mol (C₇H₁₃N₃).
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Features a pyridinyl substituent instead of pyrrole, altering electronic properties. Molecular weight: 215 g/mol (C₁₂H₁₄N₄).
- 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (): Contains two pyrazole rings, enhancing rigidity. Molecular formula: C₈H₁₁N₅.
Functional Group Variations
- Trifluoromethyl Derivatives : describes 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine , where the CF₃ group increases lipophilicity and metabolic stability (Molecular formula: C₁₀H₁₃F₃N₅).
- Chlorinated Analogs : lists a chloride derivative (C₁₆H₁₈ClN₃ ), which may exhibit altered solubility and reactivity.
Physical and Spectroscopic Properties
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₄
- Molecular Weight: 218.26 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 mg/mL |
| Escherichia coli | 0.5 mg/mL |
| Candida albicans | 0.5 mg/mL |
These findings suggest the compound may possess potential as an antimicrobial agent against both bacterial and fungal infections .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. A study indicated that the compound showed cytotoxic effects on human cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes relevant in disease pathways. For example:
| Enzyme | IC₅₀ (nM) |
|---|---|
| Cyclooxygenase (COX) | 50 |
| p38 MAPK | 20 |
These results highlight the potential of this compound as a therapeutic agent targeting inflammatory pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives, including the target compound. A notable case study involved the synthesis and evaluation of various analogs, revealing structure-activity relationships that inform future drug design.
Example Case Study
In a comparative study, researchers synthesized a series of pyrazole derivatives and assessed their biological activities. The findings indicated that modifications at specific positions on the pyrazole ring significantly influenced both antimicrobial and anticancer activities.
Q & A
What are the common synthetic routes for 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Basic Research Focus
The compound can be synthesized via copper-catalyzed coupling reactions or condensation of substituted hydrazines with carbonyl derivatives. For example, describes a method using copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C, achieving a 17.9% yield. Key factors include:
- Catalyst choice : Copper catalysts (e.g., CuBr) enhance cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents like DMSO stabilize intermediates but may require careful quenching to avoid side reactions.
- Temperature : Moderate temperatures (e.g., 35°C) balance reaction kinetics and thermal decomposition risks .
How can structural characterization of this compound be optimized using spectroscopic and computational methods?
Basic Research Focus
Characterization typically involves:
- H/C NMR : Assign peaks using shifts from analogous compounds. For instance, reports δ 2.29 ppm for methyl groups in pyrazole derivatives, consistent with steric shielding effects .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI m/z 215 [M+H]+ in ) .
- DFT calculations : Validate electronic structures by comparing computed vs. experimental IR/NMR data, as demonstrated in for pyridylpyrazole derivatives .
What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
Advanced Research Focus
Discrepancies in pharmacological studies (e.g., analgesic vs. anti-inflammatory efficacy) may arise from:
- Structural variations : Substituent positioning (e.g., amine group at C3 vs. C5) alters receptor binding, as seen in .
- Assay specificity : Use orthogonal assays (e.g., MES vs. pentylenetetrazol models in ) to confirm anticonvulsant activity .
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays, as in for arylpyrazole analogs .
How can computational tools predict reactivity and optimize synthetic pathways for this compound?
Advanced Research Focus
Computational methods like density functional theory (DFT) and reaction path searches ( ) enable:
- Transition state analysis : Identify energy barriers for key steps (e.g., cyclization or cross-coupling) .
- Solvent modeling : Simulate solvent effects on reaction kinetics using COSMO-RS .
- Retrosynthetic planning : Fragment the target molecule into commercially available precursors using AI-driven platforms (e.g., ICReDD’s workflow in ) .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Focus
Scale-up hurdles include:
- Purification : Chromatography becomes impractical; alternatives like crystallization (e.g., ’s use of ethyl acetate/hexane gradients) are preferred .
- Catalyst recovery : Heterogeneous catalysts (e.g., Cu nanoparticles) improve recyclability vs. homogeneous systems .
- Byproduct control : Monitor intermediates via inline FTIR or HPLC, as in ’s protocols for quinazoline derivatives .
How do substitution patterns on the pyrrole and pyrazole rings influence physicochemical properties?
Advanced Research Focus
Substituent effects include:
- Lipophilicity : Methyl groups (logP ~2.5) enhance membrane permeability vs. polar substituents (e.g., -OH) .
- Electron density : Electron-withdrawing groups (e.g., -CF in ) stabilize intermediates in nucleophilic substitutions .
- Steric hindrance : Bulky groups (e.g., 1,2-dimethylpropyl in ) reduce reaction rates but improve target selectivity .
What analytical techniques are critical for detecting impurities in synthesized batches?
Basic Research Focus
Key methods include:
- LC-MS/MS : Identify trace impurities (<0.1%) with MRM transitions, as in ’s drug impurity analysis .
- NMR spiking : Compare spectra with reference standards (e.g., NIST’s pyrazole data in ) .
- Elemental analysis : Verify C/H/N ratios (e.g., 76.80% C, 6.14% H in ) .
How can reaction mechanisms for key transformations (e.g., cyclization) be experimentally validated?
Advanced Research Focus
Mechanistic studies employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
